2-(Trifluoromethyl)cyclopropan-1-amine

Medicinal Chemistry Process Chemistry Fluorine Chemistry

2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3, molecular formula C₄H₆F₃N, molecular weight 125.09 g/mol) is a fluorinated cyclopropylamine building block characterized by a primary amine and a trifluoromethyl group substituted on a cyclopropane ring. The compound is commercially available as a racemic mixture in free base form (typically 95% to 98% purity) , and as the hydrochloride salt (trans-isomer, CAS 1287760-01-3) to enhance aqueous solubility.

Molecular Formula C4H6F3N
Molecular Weight 125.09 g/mol
CAS No. 113715-22-3
Cat. No. B056523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)cyclopropan-1-amine
CAS113715-22-3
Molecular FormulaC4H6F3N
Molecular Weight125.09 g/mol
Structural Identifiers
SMILESC1C(C1N)C(F)(F)F
InChIInChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2
InChIKeyUDWSAEWNKJDWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3): Baseline Characteristics and Procurement-Relevant Identification


2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3, molecular formula C₄H₆F₃N, molecular weight 125.09 g/mol) is a fluorinated cyclopropylamine building block characterized by a primary amine and a trifluoromethyl group substituted on a cyclopropane ring [1]. The compound is commercially available as a racemic mixture in free base form (typically 95% to 98% purity) , and as the hydrochloride salt (trans-isomer, CAS 1287760-01-3) to enhance aqueous solubility [2].

Why Unsubstituted Cyclopropylamine Cannot Substitute for 2-(Trifluoromethyl)cyclopropan-1-amine in Medicinal Chemistry


Unsubstituted cyclopropylamine and 2-(Trifluoromethyl)cyclopropan-1-amine are not functionally interchangeable due to fundamentally different physicochemical and metabolic properties conferred by the trifluoromethyl substituent. The CF₃ group introduces strong electronegativity (Hammett σₚ ≈ 0.54), high lipophilicity (Hansch π ≈ 0.88), and increased molecular volume relative to a methyl group, which directly alters hydrogen bonding capacity of the adjacent amine, passive membrane permeability, and metabolic stability [1][2]. A demonstrated approach in medicinal chemistry replaces metabolically labile tert-butyl groups with a trifluoromethylcyclopropyl moiety to achieve consistently higher metabolic stability in vitro and in vivo, an effect not achievable with unsubstituted cyclopropylamine [3].

Quantitative Evidence Differentiating 2-(Trifluoromethyl)cyclopropan-1-amine from Closest Analogs and Alternatives


Multigram Scalability: 20-Gram Single-Batch Synthesis Enabling Preclinical Development

A validated synthetic route enables preparation of 20 grams of trans-2-(trifluoromethyl)cyclopropanamine in a single batch, demonstrating multigram scalability sufficient to support preclinical candidate progression from hit identification through lead optimization without the supply chain discontinuities that frequently constrain analogs lacking established large-scale synthetic protocols . In contrast, the cis-diastereomer presents a formidable synthetic challenge, with no comparable multigram method reported in the literature [1].

Medicinal Chemistry Process Chemistry Fluorine Chemistry

Metabolic Stability: Trifluoromethylcyclopropyl vs. tert-Butyl Clearance Rate Comparison

The trifluoromethylcyclopropyl group functions as a metabolically stable tert-butyl replacement bioisostere. In rat liver microsome assays, CF₃-cyclopropyl-containing analogs exhibited clearance rates < 10 mL·min⁻¹·mg⁻¹, compared to the corresponding tert-butyl analog which showed a clearance rate of 37 mL·min⁻¹·mg⁻¹, representing a > 3.7-fold improvement in metabolic stability [1]. This stability enhancement is a class-level property of the trifluoromethylcyclopropyl moiety, not observed with unsubstituted cyclopropyl or simple alkyl groups.

Drug Metabolism Pharmacokinetics Bioisostere Design

Steric Constraint Differentiation: Enhanced Shape Complementarity vs. Flexible Alkyl Amine Alternatives

The cyclopropane ring enforces a fixed spatial arrangement between the amine and CF₃ groups (trans-isomer dihedral angle fixed at ~180°), whereas flexible alkyl amines such as 3,3,3-trifluoropropylamine or 4,4,4-trifluorobutylamine possess rotatable C–C bonds that sample multiple low-energy conformations [1]. This conformational constraint reduces entropic penalty upon target binding, a property that has driven the inclusion of cyclopropyl groups in 23 of approximately 1350 FDA-approved small-molecule drugs [2].

Conformational Analysis Structure-Based Drug Design Molecular Recognition

Suzuki Coupling Compatibility: Validated Boronate Donor for Late-Stage Functionalization

The trifluoromethylcyclopropyl moiety can be reliably incorporated into complex molecular scaffolds via palladium-catalyzed Suzuki coupling using dibutyl 2-(trifluoromethyl)cyclopropylboronate, which is prepared from commercially available reagents in a single step [1]. This methodology has been exemplified in the synthesis of TRPV1 receptor antagonists [1]. By contrast, many fluorinated cyclopropylamine analogs lack validated cross-coupling protocols, limiting their utility in convergent synthetic strategies [2].

Cross-Coupling Late-Stage Functionalization Synthetic Methodology

Optimal Procurement-Driven Application Scenarios for 2-(Trifluoromethyl)cyclopropan-1-amine


Preclinical Candidate Optimization: tert-Butyl Replacement to Improve Metabolic Stability

In lead optimization campaigns where a tert-butyl group confers target potency but introduces unacceptable metabolic clearance (e.g., > 30 mL·min⁻¹·mg⁻¹ in rat microsomes), 2-(trifluoromethyl)cyclopropan-1-amine serves as a direct bioisosteric replacement. The CF₃-cyclopropyl scaffold has been demonstrated to reduce clearance rates to < 10 mL·min⁻¹·mg⁻¹ without extensively influencing solubility or passive permeability [1]. Procurement of multigram quantities enables rapid SAR exploration around this validated replacement strategy.

Structure-Based Design Requiring Conformationally Constrained Amine Pharmacophores

When X-ray crystallography or computational modeling indicates a rigid spatial relationship between a basic amine and a lipophilic substituent is required for target engagement, 2-(trifluoromethyl)cyclopropan-1-amine provides the necessary conformational constraint [1]. Unlike flexible trifluoroalkylamines that sample multiple low-energy conformations, the cyclopropane ring locks the amine and CF₃ group in a fixed orientation, reducing entropic penalty and simplifying SAR interpretation [2].

Convergent Synthesis via Late-Stage Suzuki Diversification

For programs employing modular or library-based synthesis, the availability of validated Suzuki coupling methodology using dibutyl 2-(trifluoromethyl)cyclopropylboronate enables late-stage introduction of the trifluoromethylcyclopropyl motif onto advanced aryl/heteroaryl intermediates [1]. This convergent approach avoids carrying the strained cyclopropane through multiple synthetic steps, reducing overall route length and improving chemical yield.

TRPV1 Antagonist and Related Ion Channel Modulator Development

The trifluoromethylcyclopropyl group has been explicitly applied in the preparation of TRPV1 receptor antagonists, demonstrating the scaffold‘s suitability for ion channel modulator programs [1]. Programs targeting TRPV1 or structurally related ion channels may prioritize 2-(trifluoromethyl)cyclopropan-1-amine over alternative fluorinated amines due to documented synthetic tractability and precedent in the target class.

Quote Request

Request a Quote for 2-(Trifluoromethyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.